molecular formula C7H10BrN3 B1379784 5-bromo-N2,4-dimethylpyridine-2,3-diamine CAS No. 1373232-78-0

5-bromo-N2,4-dimethylpyridine-2,3-diamine

Cat. No.: B1379784
CAS No.: 1373232-78-0
M. Wt: 216.08 g/mol
InChI Key: OMFBORKZTOCRCM-UHFFFAOYSA-N
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Description

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C7H10BrN3 and its molecular weight is 216.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N2,4-dimethylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N2,4-dimethylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-N,4-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBORKZTOCRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Applications of Substituted Pyridine-2,3-Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-2,3-diamine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to function as a bioisostere of benzene-1,2-diamine (o-phenylenediamine) while offering superior physicochemical properties, such as enhanced water solubility and distinct hydrogen-bonding capabilities.

This guide analyzes the pharmacological utility of this scaffold, moving beyond generic descriptions to focus on two high-value applications:

  • Neurology: As KCNQ (Kv7) potassium channel openers (e.g., Flupirtine analogs), where the open diamine structure is critical for dampening neuronal hyperexcitability.

  • Oncology: As the obligate biosynthetic precursor to pyrido[2,3-d]pyrimidines , a potent class of ATP-competitive kinase inhibitors (CDK, EGFR).

Part 1: Medicinal Chemistry & SAR Strategy

The Core Scaffold Advantage

Unlike the carbocyclic o-phenylenediamine found in Retigabine (Ezogabine), the pyridine-2,3-diamine core incorporates a ring nitrogen. This modification lowers the logP (increasing lipophilicity-adjusted efficiency) and alters the electron density of the primary amines, influencing their metabolic stability.

Key Structural Features:

  • Position 2 (

    
    ):  Essential hydrogen bond donor. In KCNQ openers, this interacts with the channel's gating pore.
    
  • Position 3 (

    
    ):  Often derivatized into a carbamate or amide. This moiety is critical for potency and metabolic modulation.
    
  • Position 6: The "tail" region. Substitution here (e.g., benzylamino) directs the molecule into hydrophobic pockets of the target protein.

Addressing the Toxicity Cliff (The Quinone Diimine Problem)

Both Flupirtine (pyridine-based) and Retigabine (benzene-based) faced market withdrawal or restriction due to hepatotoxicity and skin discoloration.

  • Mechanism: Oxidation of the electron-rich triamino core leads to the formation of reactive azaquinone diimines (in pyridines) or quinone diimines. These electrophiles react with nucleophilic residues on proteins (e.g., cysteine), causing immune-mediated toxicity.

  • Mitigation Strategy: Modern design focuses on "de-risking" the scaffold by:

    • Fluorination: Blocking metabolic hotspots.

    • The "Magic Methyl" Effect: Methylation at the C4 position or on the amine nitrogen can sterically hinder the formation of the planar quinone species.

    • Sulfide Linkers: Replacing the C6-amino linker with a sulfide reduces the electron richness of the ring, preventing oxidation.

Part 2: Visualization of Mechanisms & Workflows

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the pyridine-2,3-diamine scaffold, highlighting the requirements for KCNQ opening activity and the structural alerts for toxicity.

SAR_Map Core Pyridine-2,3-Diamine Core Scaffold Pos2 Pos 2: Primary Amine (H-Bond Donor) Core->Pos2 Essential Pos3 Pos 3: Carbamate/Amide (Potency Determinant) Core->Pos3 Modifiable Pos6 Pos 6: Hydrophobic Tail (Selectivity) Core->Pos6 Target Binding Tox Metabolic Liability: Azaquinone Diimine Formation Core->Tox Oxidation Risk KCNQ Channel\nGating Pore KCNQ Channel Gating Pore Pos2->KCNQ Channel\nGating Pore Metabolic Stability\n(Hydrolysis Resistance) Metabolic Stability (Hydrolysis Resistance) Pos3->Metabolic Stability\n(Hydrolysis Resistance) Hydrophobic Pocket\n(S5-S6 Linker) Hydrophobic Pocket (S5-S6 Linker) Pos6->Hydrophobic Pocket\n(S5-S6 Linker) Hepatotoxicity\n(Cys Adducts) Hepatotoxicity (Cys Adducts) Tox->Hepatotoxicity\n(Cys Adducts)

Caption: SAR analysis of pyridine-2,3-diamines highlighting pharmacophores for KCNQ activation and metabolic risks.

Mechanism of Action: KCNQ Activation

This flow describes how ligands like Flupirtine modulate neuronal excitability.[1][2]

MOA_KCNQ Ligand Pyridine-2,3-Diamine Ligand (e.g., Flupirtine Analog) Target Bind to KCNQ2/3 (Kv7.2/7.3) Potassium Channels Ligand->Target Action Stabilize Open State (Shift voltage dependence to hyperpolarized potentials) Target->Action Effect1 Increased K+ Efflux (IM Current) Action->Effect1 Effect2 Membrane Hyperpolarization Effect1->Effect2 Outcome Dampened Neuronal Excitability (Analgesia/Anticonvulsant) Effect2->Outcome

Caption: Signal transduction pathway for KCNQ2/3 channel openers reducing neuronal hyperexcitability.

Part 3: Technical Protocols

Synthesis of a Representative 2,3,6-Triaminopyridine

Objective: Synthesis of a Flupirtine analog (Ethyl N-[2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl]carbamate). Rationale: This route demonstrates the regioselective substitution of the pyridine ring, a critical skill for generating libraries of this scaffold.

Reagents:

  • Starting Material: 2,6-Dichloro-3-nitropyridine.[3][4][5]

  • Nucleophile: 4-Fluorobenzylamine.[4][5][6][7]

  • Reduction: Raney Nickel /

    
     (or 
    
    
    
    for lab scale).
  • Acylation: Ethyl chloroformate.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol.

    • Add triethylamine (1.2 eq) as a base.

    • Add 4-fluorobenzylamine (1.0 eq) dropwise at

      
      . Note: Substitution occurs preferentially at the C6 position due to steric hindrance at C2 by the nitro group.
      
    • Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Yield Check: Isolate intermediate 2-chloro-6-(4-fluorobenzylamino)-3-nitropyridine.

  • Amination at C2:

    • Treat the intermediate with aqueous ammonia (25%) in ethanol in a sealed tube at

      
       for 6 hours to displace the C2-chloro group.
      
    • Result: 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine.[4][6]

  • Nitro Reduction:

    • Dissolve the nitro-amine in ethanol/THF.

    • Add Raney Nickel (10% w/w) and hydrogenate at 40 psi for 4 hours. Alternative: Use

      
       in EtOH under reflux for 2 hours if hydrogenation is unavailable.
      
    • Critical Step: The resulting triamine is oxidation-sensitive. Proceed immediately to acylation.

  • Regioselective Acylation:

    • Cool the triamine solution to

      
       under 
      
      
      
      .
    • Add ethyl chloroformate (1.0 eq) and pyridine (1.1 eq).

    • Selectivity: The C3-amine is the most nucleophilic due to the electron-donating effect of the C2-amine and C6-amine, but care must be taken to avoid bis-acylation.

    • Quench with water, extract with EtOAc, and recrystallize from ethanol.

In Vitro Pharmacology: KCNQ2/3 Flux Assay

Objective: Determine the


 of the synthesized compound using a Thallium (

) flux assay (a surrogate for

).

Protocol:

  • Cell Line: HEK293 cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Dye Loading:

    • Wash cells with HBSS (Hanks' Balanced Salt Solution).

    • Load cells with Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 mins at room temperature.

  • Compound Treatment:

    • Prepare compound dilutions in stimulus buffer containing a low concentration of

      
       and 
      
      
      
      .
    • Add compound to cells.[2] The opening of KCNQ channels allows

      
       influx.
      
  • Measurement:

    • Measure fluorescence intensity (Ex/Em: 490/525 nm) using a kinetic plate reader (e.g., FLIPR).

    • Control: Use Retigabine (10

      
      ) as a positive control (100% response).
      
  • Data Analysis:

    • Calculate the slope of fluorescence increase.

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Part 4: Comparative Data

Table 1: Comparative Potency and Properties of Pyridine-2,3-diamine Analogs

CompoundScaffold CoreTargetEC50 / IC50Clinical StatusKey Liability
Flupirtine Pyridine-2,3-diamineKCNQ2/3 (Opener)

WithdrawnHepatotoxicity (Quinone)
Retigabine Benzene-1,2-diamineKCNQ2/3 (Opener)

WithdrawnSkin Discoloration
Analog 48 (Sulfide)*Pyridine-2,3-diamineKCNQ2/3 (Opener)

PreclinicalReduced Oxidation Risk
PD-0332991 (Palbociclib)**Pyrido[2,3-d]pyrimidineCDK4/6 (Inhibitor)

ApprovedNeutropenia

*Analog 48 refers to the sulfide-linked derivative described by Surur et al. (2019), demonstrating that removing the C6-nitrogen mitigates toxicity while boosting potency. **Note: Palbociclib is a fused derivative, included to show the versatility of the diamine precursor.

References

  • Mechanistic Basis of Flupirtine Pharmacology

    • Title: Flupirtine: a novel, centrally acting, nonopioid analgesic evaluated by its discriminative effects in the rat.[8]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • Toxicity and Structural Modification [9][10]

    • Title: Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV 7.2/KV 7.3 Channel Opening Activity.[9]

    • Source: ChemMedChem (2019).[9]

    • URL:[Link]

  • Synthesis and SAR of KCNQ Openers

    • Title: Flupirtine and retigabine as templates for ligand-based drug design of KV7.2/3 activators.[11]

    • Source: Organic & Biomolecular Chemistry (2019).[11]

    • URL:[Link]

  • Kinase Inhibitor Applic

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: RSC Advances (2023).
    • URL:[Link]

  • Flupirtine Clinical Profile

    • Title: Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects.[12]

    • Source: Journal of Anaesthesiology Clinical Pharmacology.
    • URL:[Link]

Sources

Literature review on 5-bromo-N2,4-dimethylpyridine-2,3-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, process chemistry, and quality control parameters for 5-bromo-N2,4-dimethylpyridine-2,3-diamine (CAS: 1373232-78-0). This document is structured for organic chemists and process development scientists.

Executive Summary & Molecule Profile

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a highly functionalized pyridine intermediate, critical in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Its structural motif—combining a halogen handle (5-Br) for cross-coupling, a defined methylation pattern (N2, C4), and a primary amine (3-


)—makes it a versatile scaffold for constructing heterocyclic drug cores.
Chemical Identity
ParameterDetail
IUPAC Name 5-bromo-4-methyl-N2-methylpyridine-2,3-diamine
CAS Number 1373232-78-0
Molecular Formula

Molecular Weight 216.08 g/mol
Key Functionality Ortho-diamine (for cyclization), Aryl Bromide (Suzuki/Buchwald handle)

Retrosynthetic Analysis

To design a robust synthetic route, we must disconnect the molecule at its most labile or strategic bonds. The primary challenge is establishing the N-methylamino group at position 2 while preserving the primary amine at position 3 and the bromine at position 5.

Strategic Disconnection:

  • C5-Br Disconnection: The bromine is best introduced via Electrophilic Aromatic Substitution (EAS) on an activated ring, ideally after the installation of the electron-donating amino groups but before the final reduction (to avoid side reactions).

  • N2-Methyl Disconnection: The N-methyl group is most cleanly installed via Nucleophilic Aromatic Substitution (

    
    ) of a 2-halo precursor using methylamine, rather than direct alkylation of a diamine which leads to poly-alkylation.
    
  • N3-Amine Disconnection: The 3-amino group is best masked as a nitro (

    
    ) group throughout the sequence to provide electronic activation for the 
    
    
    
    step and to prevent oxidation during bromination.
Pathway Visualization

Retrosynthesis Target Target: 5-bromo-N2,4-dimethylpyridine-2,3-diamine Inter1 Intermediate 1: 5-bromo-4-methyl-2-(methylamino)-3-nitropyridine Target->Inter1 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter2 Intermediate 2: 4-methyl-2-(methylamino)-3-nitropyridine Inter1->Inter2 Bromination (NBS/DMF) SM Starting Material: 2-chloro-4-methyl-3-nitropyridine Inter2->SM SnAr Displacement (MeNH2)

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity.

Detailed Synthetic Protocol

The following protocol outlines the "Route B" strategy (via 2-chloro-3-nitro precursor), which offers the highest regioselectivity and yield compared to direct nitration/methylation routes.

Step 1: Nucleophilic Substitution ( )

Transformation: 2-chloro-4-methyl-3-nitropyridine


N,4-dimethyl-3-nitropyridin-2-amine
  • Rationale: The 3-nitro group activates the 2-position for nucleophilic attack. The 4-methyl group provides steric bulk that directs the subsequent bromination to the 5-position.

  • Reagents: Methylamine (2.0 M in THF or MeOH),

    
     (base).
    
  • Solvent: Tetrahydrofuran (THF) or Ethanol.

  • Protocol:

    • Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in THF at 0°C.

    • Add

      
       (1.5 eq) followed by dropwise addition of Methylamine (1.2 eq).
      
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: TLC/LCMS should show disappearance of the chloro-pyridine.

    • Workup: Concentrate solvent, dilute with water, extract with Ethyl Acetate (EtOAc). The product is usually a yellow/orange solid.

Step 2: Regioselective Bromination

Transformation: N,4-dimethyl-3-nitropyridin-2-amine


 5-bromo-N,4-dimethyl-3-nitropyridin-2-amine
  • Rationale: The pyridine ring is activated by the strong electron-donating effect of the 2-amino group. The 3-nitro group deactivates, but the net effect allows bromination. Position 5 is para to the activating 2-amino group (and ortho to the 4-methyl), making it the exclusive site for Electrophilic Aromatic Substitution (EAS).

  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve the Step 1 intermediate in ACN.

    • Cool to 0°C to prevent over-bromination or oxidation.

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir at 0°C

      
       RT for 1-3 hours.
      
    • Critical Control: Monitor for the formation of di-bromo species. If observed, lower temperature.[1][2]

    • Workup: Quench with aqueous sodium thiosulfate (

      
      ) to remove excess bromine. Filter the precipitate or extract with EtOAc.
      
Step 3: Nitro Reduction

Transformation: 5-bromo-N,4-dimethyl-3-nitropyridin-2-amine


5-bromo-N2,4-dimethylpyridine-2,3-diamine 
  • Rationale: We must reduce the nitro group to an amine without debrominating the ring (aryl bromides can be labile under catalytic hydrogenation conditions). Iron-mediated reduction is preferred over catalytic hydrogenation (

    
    ) to preserve the C-Br bond.
    
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend the Step 2 nitro-bromide in EtOH/Water.

    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Heat to reflux (70-80°C) with vigorous stirring for 2-4 hours.

    • Monitor: Color change from yellow/orange to dark brown/black (iron oxides). LCMS confirms conversion of

      
       (+32 amu pattern change to -14 amu).
      
    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot EtOH.[3] Concentrate the filtrate.

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH) if necessary.

Process Logic & Workflow Diagram

The following diagram illustrates the operational workflow, highlighting critical decision points and process controls.

SynthesisWorkflow cluster_0 Step 1: SnAr cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction start Start: 2-chloro-4-methyl-3-nitropyridine step1 Add MeNH2 / K2CO3 Temp: 0°C -> RT start->step1 check1 QC: Check Regioselectivity (Ensure substitution at C2) step1->check1 step2 Add NBS in ACN Temp: 0°C check1->step2 Pass check2 QC: Monitor Di-bromo impurities step2->check2 step3 Fe / NH4Cl Reflux (Avoid H2/Pd to save Br) check2->step3 Pass final Isolate Target: 5-bromo-N2,4-dimethylpyridine-2,3-diamine step3->final

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Analytical Data Summary

To validate the synthesis, the following analytical signatures are expected.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

~2.1-2.3 (s, 3H)
C4-Methyl group

~2.8-3.0 (d, 3H)
N2-Methyl group (couples with NH)

~4.5-5.5 (br s, 2H)
C3-Amine (

)

~6.0-6.5 (q, 1H)
N2-Amine (

)

~7.8-8.0 (s, 1H)
C6-Proton (Singlet, deshielded by Br and N)
MS (ESI+) m/z 216/218 [M+H]+Characteristic 1:1 doublet indicating Bromine isotope pattern (

).[2]
Appearance Off-white to light brown solidTypical for amino-bromopyridines; sensitive to air oxidation over time.

Safety & Stability Considerations

  • Nitro Compounds: Intermediates in Steps 1 and 2 are nitro-pyridines. While generally stable, they should be treated as potentially energetic. Avoid excessive heat during concentration.

  • Bromination: NBS can be exothermic. The reaction must be kept cool to prevent runaway bromination or decomposition.

  • Iron Waste: The iron sludge from Step 3 is pyrophoric when dry. Keep wet and dispose of according to hazardous waste protocols for heavy metals.

  • Storage: The final diamine is prone to oxidation (turning dark). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • ChemicalBook. (n.d.). 5-Bromo-N2,4-dimethylpyridine-2,3-diamine Properties and Suppliers. Retrieved from

  • World Intellectual Property Organization. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. (Demonstrates analogous bromination/methylation chemistry on pyridine cores). Retrieved from

  • Organic Syntheses. (1951). 2,3-Diaminopyridine.[3][4] Org. Synth. 1951, 31, 46. (Foundational text for diamino-pyridine synthesis via nitro-reduction). Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Validates reactivity of 5-bromo-pyridin-3-amine scaffolds). Retrieved from

  • GuideChem. (2020). Synthesis of 5-bromo-2,4-dichloropyridine. (Provides context for halogenated pyridine precursors). Retrieved from

Sources

Stability profile of 5-bromo-N2,4-dimethylpyridine-2,3-diamine under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Stability Profile of 5-bromo-N2,4-dimethylpyridine-2,3-diamine

Abstract

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a substituted heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a bromine atom, two methyl groups, and two amino groups—offers multiple reaction sites for developing complex molecular architectures. However, the very reactivity that makes this compound useful also predisposes it to potential degradation, impacting its purity, efficacy, and safety in downstream applications. This technical guide provides a comprehensive framework for understanding and evaluating the stability of 5-bromo-N2,4-dimethylpyridine-2,3-diamine under standard laboratory and regulatory-compliant conditions. We will explore its intrinsic chemical liabilities, outline authoritative protocols for stability assessment based on International Council for Harmonisation (ICH) guidelines, and propose potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's handling, storage, and shelf-life determination.

Introduction: The Imperative of Stability

In research and pharmaceutical development, the chemical stability of a starting material or active substance is a critical quality attribute. An unstable compound can lead to the loss of potency, the formation of unknown and potentially toxic impurities, and unreliable experimental outcomes. For a molecule like 5-bromo-N2,4-dimethylpyridine-2,3-diamine, which features an electron-rich pyridine ring and nucleophilic amino groups, understanding its susceptibility to environmental factors such as heat, humidity, light, and oxygen is paramount.

This guide moves beyond simple storage recommendations to explain the scientific rationale behind stability testing. By employing forced degradation studies and long-term stability trials, researchers can develop a "stability-indicating" analytical method—a validated procedure that can accurately quantify the compound and detect its degradation products. This ensures the material's integrity from procurement through to its final application.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in assessing its stability. While extensive experimental data for 5-bromo-N2,4-dimethylpyridine-2,3-diamine is not widely published, its basic identifiers have been established.

PropertyValueSource(s)
IUPAC Name 5-bromo-N2,4-dimethylpyridine-2,3-diamine-
CAS Number 1373232-78-0[1]
Molecular Formula C₇H₁₀BrN₃[1]
Molecular Weight 216.08 g/mol [1]
Appearance Solid (Typical for similar compounds)-
Storage Temperature 4°C, protect from light (Recommended)

Note: Properties such as melting point, solubility, and pKa would need to be determined empirically as they are not available in the cited literature.

Foundational Stability Considerations: Structural Liabilities

The structure of 5-bromo-N2,4-dimethylpyridine-2,3-diamine suggests several potential vulnerabilities:

  • Oxidation: The two amino groups, particularly the primary amine at the C3 position, are susceptible to oxidation. Aromatic amines can undergo oxidation to form nitroso, nitro, or colored polymeric impurities, a process that can be catalyzed by light, metal ions, or atmospheric oxygen.[2]

  • Hydrolysis: While the pyridine ring itself is generally stable against hydrolysis, the C-Br bond can be susceptible to nucleophilic substitution, although this typically requires harsh conditions. More likely is the compound's basic nature, which could lead to salt formation in acidic environments, potentially altering its stability profile.

  • Photostability: Many pyridine derivatives and brominated aromatic compounds are light-sensitive.[3][4] Absorbed UV radiation can provide the activation energy needed to initiate degradation, such as homolytic cleavage of the C-Br bond to form radical species.

  • Thermal Stress: The stability of heterocyclic amines is known to decrease at elevated temperatures.[5][6] Thermal decomposition can lead to complex degradation profiles and should be a key parameter in any stability assessment.

Recommended Storage and Handling

Based on the structural liabilities, the following general storage and handling procedures are recommended to preserve the integrity of 5-bromo-N2,4-dimethylpyridine-2,3-diamine:

  • Temperature: Store in a refrigerated (2-8°C), controlled environment. Avoid freezing, as this can fracture containers and introduce moisture.[3]

  • Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

  • Light: Store in amber glass vials or other opaque, light-blocking containers to prevent photodegradation.[3]

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis and potential deliquescence.

Designing a Comprehensive Stability Study

A robust stability study is essential to define a re-test period or shelf life and identify optimal storage conditions. The following protocol is designed in accordance with ICH Q1A(R2) guidelines, which represent the global standard for stability testing of new drug substances.[7]

Experimental Workflow

The overall process involves subjecting the compound to a range of environmental conditions over time and periodically analyzing samples for purity and the presence of degradants.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions (ICH) cluster_analysis Phase 3: Timepoint Analysis cluster_eval Phase 4: Evaluation A Reference Standard (T=0) Purity & Impurity Profile B Package Samples in Inert, Sealed Vials A->B C Long-Term 25°C / 60% RH B->C D Accelerated 40°C / 75% RH B->D E Forced Degradation (Heat, Light, H₂O₂, Acid, Base) B->E F Pull Samples at Pre-defined Intervals C->F D->F E->F G HPLC-UV/DAD for Purity & Assay F->G H LC-MS for Impurity Identification & Tracking G->H I Assess Data Trends & Kinetic Analysis H->I J Establish Re-Test Period & Storage Conditions I->J

Caption: ICH-compliant stability study workflow.

Long-Term and Accelerated Stability Protocol

This protocol provides evidence of how the compound's quality varies over time under the influence of temperature and humidity.[8][9]

Methodology:

  • Prepare a minimum of three batches of 5-bromo-N2,4-dimethylpyridine-2,3-diamine.

  • Characterize the initial samples (T=0) for appearance, assay, purity, and impurity profile using a validated stability-indicating HPLC method.

  • Distribute samples into stability chambers set to the conditions outlined in the table below.

  • At each specified time point, withdraw a sample and re-analyze it for all initial parameters.

  • Document any changes in appearance (e.g., color change from white to yellow/brown, which can indicate oxidation).

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Table adapted from ICH Q1A(R2) guidelines.[7][10]
Forced Degradation (Stress Testing) Protocol

Forced degradation is crucial for identifying likely degradation products and establishing the degradation pathways.[10] This is essential for developing and validating a truly stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[4]

  • For each condition, analyze the stressed sample by HPLC-UV and LC-MS to quantify the parent compound and identify the mass of any new impurities formed. Aim for 5-20% degradation for optimal results.

Anticipated Degradation Pathways

Based on the chemical nature of substituted pyridines and aromatic amines, several degradation pathways can be hypothesized.[11][12][13] Identifying these helps in the structural elucidation of impurities found during the stability study.

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂, Light, Air) cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) Parent 5-bromo-N2,4-dimethyl- pyridine-2,3-diamine Ox1 N-Oxide Formation (on Pyridine N) Parent->Ox1 [O] Ox2 Amino Group Oxidation (e.g., to Nitroso) Parent->Ox2 [O] Photo1 De-bromination (C-Br Cleavage) Parent->Photo1 Hyd1 Hydroxylation (Br replaced by OH) Parent->Hyd1 H₂O

Caption: Plausible degradation pathways for the title compound.

Hypothetical Data Summary

Clear presentation of stability data is crucial for interpretation. The following table illustrates how results from a 6-month accelerated study might be summarized.

Test ParameterSpecificationT=0T=3 Months (40°C/75%RH)T=6 Months (40°C/75%RH)
Appearance White to off-white solidWhite solidOff-white solidPale yellow solid
Assay (% w/w) 98.0% - 102.0%99.8%99.1%98.2%
Purity by HPLC (%) ≥ 99.0%99.9%99.3%98.5%
Impurity A (RRT 0.85) ≤ 0.20%Not Detected0.15%0.35% (OOS)
Impurity B (RRT 1.15) ≤ 0.20%0.05%0.18%0.28% (OOS)
Total Impurities ≤ 0.50%0.10%0.45%0.85% (OOS)
OOS: Out of Specification. RRT: Relative Retention Time.

In this hypothetical example, significant degradation is observed at 6 months under accelerated conditions, as indicated by the change in appearance and the increase in impurities beyond the specified limits. This would trigger the need for intermediate condition testing and suggests that storage at elevated temperatures is inappropriate.[7]

Conclusion

While 5-bromo-N2,4-dimethylpyridine-2,3-diamine is a stable solid under recommended storage conditions (refrigerated, dark, and dry), its chemical structure contains functionalities prone to degradation via oxidation, photolysis, and potentially hydrolysis under stress conditions. The establishment of a definitive stability profile and re-test period requires empirical data generated through a systematic study adhering to ICH guidelines. By implementing the forced degradation and long-term stability protocols detailed in this guide, researchers and drug developers can ensure the quality and reliability of this important chemical intermediate, thereby upholding the integrity of their scientific work.

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • K K Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]

  • FAO AGRIS. (2000). Stability of heterocyclic amines during heating. Retrieved from [Link]

  • PubMed. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][8][9]triazolo[1,5-a]pyridine. Retrieved from

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-N2,4-dimethylpyridine-2,3-diamine. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Medicinal Chemistry Coupling of 5-bromo-N2,4-dimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Pyridine-2,3-diamine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile make it a privileged scaffold in drug design.[1] Specifically, the 2,3-diaminopyridine framework serves as a critical precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including applications as kinase inhibitors in oncology.[2][3]

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a highly functionalized building block designed for strategic elaboration in drug discovery programs. The bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The vicinal diamine moiety is primed for cyclization reactions to form the fused imidazo[4,5-b]pyridine core, a key pharmacophore in many biologically active molecules.[4][5][6] The methyl groups at the N2 and C4 positions offer steric and electronic modulation, which can be crucial for fine-tuning target affinity and selectivity.

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the effective use of 5-bromo-N2,4-dimethylpyridine-2,3-diamine in key medicinal chemistry transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, a protocol for the subsequent cyclization to form the corresponding imidazo[4,5-b]pyridine is presented.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀BrN₃Pharmaffiliates[7]
Molecular Weight 216.08 g/mol Pharmaffiliates[7]
CAS Number 1373232-78-0Pharmaffiliates[7]
Appearance Solid (predicted)---
SMILES CN(C)c1cc(Br)cnc1NPubChem[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-bromo-N2,4-dimethylpyridine-2,3-diamine is the primary site for palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amino and methyl groups can influence the reactivity of the C-Br bond, making the careful selection of catalyst, ligand, and base crucial for successful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[9] In the context of 5-bromo-N2,4-dimethylpyridine-2,3-diamine, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, which is a key strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

Rationale for Protocol Design:

The presented protocol is adapted from a successful Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine.[10] The choice of Pd(PPh₃)₄ as the catalyst is based on its proven efficacy for a wide range of bromopyridine substrates.[10] Potassium phosphate (K₃PO₄) is a moderately strong base that is well-tolerated by many functional groups and is effective in promoting the transmetalation step.[10] A dioxane/water solvent system is commonly employed to ensure the solubility of both the organic and inorganic reagents.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-N2,4-dimethylpyridine-2,3-diamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-N2,4-dimethylpyridine-2,3-diamine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture at 85-95 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-bromo-N2,4-dimethylpyridine-2,3-diamine - Arylboronic acid - Pd(PPh₃)₄ - K₃PO₄ inert Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat at 85-95 °C (12-18 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (Celite) cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify

A generalized workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position of the pyridine ring.

Rationale for Protocol Design:

Given the electron-rich nature of the substrate, a catalyst system known for its high activity is recommended. A common and effective combination for the amination of aryl bromides is a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.[13][14] Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is frequently used in these reactions.[15] Anhydrous toluene or dioxane are suitable solvents.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-bromo-N2,4-dimethylpyridine-2,3-diamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by 5-bromo-N2,4-dimethylpyridine-2,3-diamine, the amine, and NaOt-Bu.

  • Stir the reaction mixture at 90-110 °C for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Oxidative Addition Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination De-protonation De-protonation Amine\nCoordination->De-protonation Reductive\nElimination Reductive Elimination De-protonation->Reductive\nElimination H-Base⁺ H-Base⁺ De-protonation->H-Base⁺ Reductive\nElimination->Pd(0)L₂ Reductive Elimination Product Product Reductive\nElimination->Product Ar-Br Ar-Br Ar-Br->Oxidative\nAddition\nComplex R₂NH R₂NH R₂NH->Amine\nCoordination Base Base Base->De-protonation

A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry.[16][17] This reaction provides a direct route to introduce sp-hybridized carbon atoms at the C5 position of the pyridine ring.

Rationale for Protocol Design:

The standard Sonogashira conditions, employing a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI, are generally effective for the coupling of bromopyridines.[16] An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a base and as a solvent. The electron-rich nature of the substrate may facilitate the oxidative addition step.[1]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-bromo-N2,4-dimethylpyridine-2,3-diamine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous solvent such as THF or DMF (if needed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-N2,4-dimethylpyridine-2,3-diamine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Coupling Reaction Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst- Ensure thorough degassing of solvents and proper inert atmosphere technique- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, DME, Toluene)
Formation of de-brominated byproduct - Presence of water or protic sources- Slow transmetalation step- Use rigorously dried reagents and solvents- Increase the concentration of the coupling partner- Use a more effective base to accelerate transmetalation
Homocoupling of the coupling partner - Presence of oxygen- For Sonogashira, excessive copper catalyst- Ensure a strictly anaerobic environment- Reduce the loading of the copper co-catalyst

Subsequent Transformation: Synthesis of Imidazo[4,5-b]pyridines

A primary application of 5-substituted-pyridine-2,3-diamines is their conversion to the corresponding imidazo[4,5-b]pyridine core. This is typically achieved through a condensation reaction with an aldehyde, followed by an oxidative cyclization.

Rationale for Protocol Design:

This protocol is based on established methods for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines.[18] The reaction proceeds via the formation of a Schiff base between the aldehyde and one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to the aromatic imidazopyridine. Various oxidizing agents can be used; in this protocol, iodine is employed as a mild and effective oxidant.[18]

Experimental Protocol: Imidazo[4,5-b]pyridine Formation

Materials:

  • 5-substituted-N2,4-dimethylpyridine-2,3-diamine (from coupling reaction) (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Iodine (I₂) (0.1 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the 5-substituted-N2,4-dimethylpyridine-2,3-diamine in ethanol in a round-bottom flask.

  • Add the aldehyde dropwise to the solution.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Reaction Pathway: Imidazopyridine Synthesis

Imidazopyridine_Pathway start 5-Substituted-N2,4-dimethyl- pyridine-2,3-diamine schiff_base Schiff Base Intermediate start->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization oxidation Oxidation (I₂) cyclization->oxidation product Imidazo[4,5-b]pyridine Product oxidation->product

Key steps in the formation of the imidazo[4,5-b]pyridine ring system.

Conclusion

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel and diverse compound libraries. Through the judicious application of modern cross-coupling methodologies, the C5-bromo position can be efficiently functionalized, while the vicinal diamine moiety provides a direct route to the medicinally important imidazo[4,5-b]pyridine scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile reagent in their drug discovery endeavors.

References

  • Al-Mokyna, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201. Available from: [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available from: [Link]

  • SNOUNOU, S. E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 59-65. Available from: [Link]

  • Pharmaffiliates. 5-Bromo-N2,4-dimethylpyridine-2,3-diamine. Available from: [Link]

  • PubChem. 5-bromo-n4,n4-dimethylpyridine-2,4-diamine. Available from: [Link]

  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. Available from: [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5036-5042. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • Kavak, G., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available from: [Link]

  • Al-Masoudi, N. A. L., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Arabian Journal of Chemistry, 10, S2538-S2545. Available from: [Link]

  • Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(3), 942-946. Available from: [Link]

  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available from: [Link]

  • Rocke, B. N., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5036-5042. Available from: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]

  • Do, H.-Q., & Daugulis, O. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chen, Y., et al. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 1(1), 2-7. Available from: [Link]

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  • Al-Mokyna, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201. Available from: [Link]

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  • Li, X., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Angewandte Chemie International Edition, 64(7), e202418386. Available from: [Link]

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Troubleshooting & Optimization

Minimizing side reactions during 5-bromo-N2,4-dimethylpyridine-2,3-diamine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-bromo-N2,4-dimethylpyridine-2,3-diamine Production

Executive Summary

Producing 5-bromo-N2,4-dimethylpyridine-2,3-diamine (CAS: 1373232-78-0) requires navigating a "chemical minefield" of regioselectivity and chemoselectivity issues. The core challenges lie in the competing directing effects of the amino/methyl groups during bromination and the high risk of hydrodebromination (loss of the halogen) during the reduction of the nitro precursor.

This guide moves beyond generic protocols to address the causality of failure, providing self-validating checkpoints to ensure batch integrity.

Part 1: Critical Pathway & Failure Analysis (Visualized)

The following diagram maps the production logic, highlighting where side reactions (red nodes) typically diverge from the desired pathway (green nodes).

G Start Starting Material: 2-Amino-4-methylpyridine Step1 Step 1: Bromination (NBS, Polar Solvent) Start->Step1 Side1 Side Rxn: 3-Bromo or 3,5-Dibromo Impurity Step1->Side1 Excess Reagent/Heat Inter1 Intermediate A: 2-Amino-5-bromo-4-methylpyridine Step1->Inter1 Controlled Temp (<25°C) Step2 Step 2: Nitration (HNO3/H2SO4) Inter1->Step2 Side2 Side Rxn: N-Nitration (Unstable Nitramine) Step2->Side2 Low Temp Trap Inter2 Intermediate B: 2-Amino-5-bromo-4-methyl-3-nitropyridine Step2->Inter2 H2SO4 Rearrangement Step3 Step 3: N-Methylation (Direct Alkylation vs SNAr) Inter2->Step3 Side3 Side Rxn: Ring N-Methylation or Over-alkylation Step3->Side3 Wrong Base/Solvent Inter3 Intermediate C: 5-Bromo-N2,4-dimethyl-3-nitropyridin-2-amine Step3->Inter3 Base Control Step4 Step 4: Nitro Reduction (Fe/AcOH or SnCl2) Inter3->Step4 Side4 CRITICAL FAILURE: Hydrodebromination (Loss of Br via Pd/C) Step4->Side4 Catalytic Hydrogenation Product Final Product: 5-bromo-N2,4-dimethylpyridine-2,3-diamine Step4->Product Chemoselective Agent

Caption: Process flow for 5-bromo-N2,4-dimethylpyridine-2,3-diamine synthesis, identifying critical divergence points where impurities (red) are generated.

Part 2: Troubleshooting Guides (Q&A)

Module A: The Bromination Step (Regioselectivity)

Context: You are brominating 2-amino-4-methylpyridine. The goal is the 5-bromo isomer. Common Issue: Formation of 3-bromo or 3,5-dibromo byproducts.[1]

Q1: Why am I seeing significant 3-bromo isomer formation despite the 4-methyl steric hindrance? Technical Insight: While the 4-methyl group provides steric bulk, the 2-amino group is a powerful ortho/para director. The 3-position is ortho to the amine and ortho to the methyl, making it electronically activated despite the crowding. Corrective Protocol:

  • Switch Reagent: Do not use elemental Bromine (

    
    ).[2] It is too aggressive. Use N-Bromosuccinimide (NBS) .[3]
    
  • Solvent Selection: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF. Acetonitrile at

    
     to 
    
    
    
    enhances para-selectivity (position 5) over ortho-selectivity (position 3) due to solvation effects on the transition state [1].
  • Stoichiometry: Limit NBS to 1.0–1.05 equivalents . Excess NBS immediately drives the formation of the 3,5-dibromo impurity.

Q2: How do I remove the 3,5-dibromo impurity if it forms? Recovery: These isomers are difficult to separate by crystallization due to similar solubilities.

  • Action: If the dibromo content is >5%, purification via column chromatography is required (Eluent: Hexane/EtOAc).

  • Prevention: Monitor the reaction via HPLC. Stop the reaction at 95% conversion rather than pushing for 100%, as the rate of the second bromination increases significantly once the mono-bromo substrate is depleted.

Module B: The Reduction Step (Chemoselectivity)

Context: Reducing the nitro group (


) to an amine (

) in the presence of the 5-bromo substituent.[4] Common Issue: Loss of the bromine atom (Hydrodebromination), yielding the non-brominated diamine.

Q3: I used Pd/C under Hydrogen gas, and my Bromine disappeared. What happened? Root Cause: Palladium on Carbon (Pd/C) is an excellent catalyst for dehalogenation. The Carbon-Bromine bond is weaker than the Nitro-Oxygen bonds; under standard hydrogenation conditions, the bromine is cleaved before or concurrently with the nitro reduction.

Q4: What is the "Safe" reduction protocol for this substrate? Recommended Systems (in order of preference):

Method Reagents Mechanism Risk of Dehalogenation

| Iron Reduction (Bechamp) | Fe powder,


 (aq), EtOH | Single Electron Transfer | Near Zero  (Recommended) |
| Stannous Chloride  | 

, EtOH/HCl | Electron Transfer | Low | | Sulfided Platinum | Pt(S)/C,

| Catalytic Hydrogenation | Moderate (Requires optimization) |

Protocol (Fe/


): 
  • Suspend the nitro-bromo intermediate in Ethanol/Water (3:1).

  • Add 5.0 equiv of Iron powder (325 mesh) and 1.0 equiv of Ammonium Chloride.

  • Heat to reflux (

    
    ) for 2–4 hours.
    
  • Validation: The reaction is complete when the yellow nitro compound turns into a colorless/dark amine solution. The Br signal in Mass Spec (M and M+2 pattern) must remain intact [3].

Module C: The N-Methylation Challenge

Context: Introducing the methyl group at the N2 position. Common Issue: Methylating the wrong nitrogen (Ring N vs Exocyclic N) or over-methylating.

Q5: Direct methylation of the amine yields a mixture. Is there a better route? Technical Insight: Direct alkylation of aminopyridines is notorious for ring nitrogen alkylation (forming pyridinium salts). Strategic Pivot: Instead of methylating the amine, use a Nucleophilic Aromatic Substitution (SNAr) strategy if you can access the chloro-precursor.

Alternative Route (High Purity):

  • Precursor: Start with 2-chloro-4-methyl-3-nitropyridine .

  • Reaction: Treat with Methylamine (

    
    )  in THF or Methanol.
    
  • Mechanism: The 3-nitro group strongly activates the 2-chloro position for displacement. This guarantees the methyl group is only on the exocyclic nitrogen (

    
    ) [2].
    
  • Sequence: Perform this SNAr step before bromination if possible, or use 2-chloro-5-bromo-4-methyl-3-nitropyridine if available.

Part 3: Data & Specifications

Impurity Profile Table

Use this table to identify peaks in your LC-MS analysis.

ComponentRelative Retention Time (RRT)Mass Shift (

)
Likely Origin
Target 1.000Desired Product
Des-bromo 0.65 - 0.75-79 / -81Over-reduction (Pd/C failure)
3-Bromo Isomer 0.95 - 1.050Regioselectivity failure (Step 1)
Dibromo 1.20 - 1.30+79 / +81Excess NBS (Step 1)
Azo-dimer > 1.50~2x MassOxidation of final diamine (Air exposure)
Storage & Handling
  • Oxidation Risk: 2,3-diaminopyridines are electron-rich and prone to air oxidation (turning dark/black).

  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Stabilization: If storing as a solution, add 0.1% ascorbic acid or BHT as an antioxidant.

References

  • BenchChem. (2025). Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Application Note.

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation.[5] Heterocycles, 83(4), 875-881.[5]

  • Oluwafemi, K. A., et al. (2023).[6] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc, 2023(vii), 121-137.[6]

  • Sigma-Aldrich. (n.d.). 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine Product Specification.

Sources

Purification challenges for 5-bromo-N2,4-dimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 5-bromo-N2,4-dimethylpyridine-2,3-diamine .

Topic: Purification & Isolation Troubleshooting Document ID: TSP-PYR-05B Status: Active Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Molecule Profile

Before initiating purification, users must understand the physicochemical behavior of the target molecule. This specific pyridine derivative possesses a "push-pull" electronic structure that complicates standard workups.

PropertyCharacteristicImpact on Purification
Basicity High (Pyridine N + 2 Amines)Causes severe tailing on standard silica gel; binds irreversibly to acidic sites.
Polarity Moderate-HighSoluble in polar organics (MeOH, DCM); limited solubility in non-polar hydrocarbons.
Stability Air/Light SensitiveThe electron-rich ring is prone to oxidation (N-oxide formation) and darkening (tarring) upon air exposure.
Regiochemistry 5-Br vs. 6-Br IsomersBromination of the precursor often yields the 6-bromo regioisomer as a critical impurity.

Diagnostic Flowchart (Interactive)

Use this logic flow to determine the correct purification strategy based on your crude profile.

PurificationLogic Start Crude Reaction Mixture TLC_Check Step 1: TLC Diagnosis (DCM:MeOH 95:5 + 1% TEA) Start->TLC_Check Isomer_Check Are Regioisomers Present? (Close running spots) TLC_Check->Isomer_Check Tailing_Check Is Product Tailing? Isomer_Check->Tailing_Check No (Mainly Tars) Recryst Method A: Fractional Crystallization (Toluene/Heptane) Isomer_Check->Recryst Yes (Isomers > 10%) Column Method B: Buffered Silica Column (DCM/MeOH/NH3) Tailing_Check->Column Yes (Standard) Salt_Form Method C: HCl Salt Formation (Precipitation) Tailing_Check->Salt_Form Severe Tailing/Unstable

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude impurity profile.

Troubleshooting Guides (Q&A Format)

Phase 1: Chromatography Challenges (The "Sticky" Problem)

Q: My product streaks across the TLC plate and elutes as a broad band on the column. How do I fix this? A: This is caused by the interaction between the basic pyridine nitrogen/amino groups and the acidic silanols on the silica surface.

  • The Fix: You must "deactivate" the silica.

    • Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

    • Mobile Phase: Switch to DCM : MeOH : NH4OH (95 : 4.5 : 0.5). The ammonia competes for the silanol sites, allowing your amine to elute as a sharp band.

    • Alternative: Use Amine-Functionalized Silica (e.g., NH2-silica). This eliminates the need for basic modifiers in the solvent and prevents degradation of sensitive bromides.

Q: I see a "ghost" peak that runs very close to my product. What is it? A: In the synthesis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine, the most common difficult impurity is the 6-bromo regioisomer .

  • Mechanism: The 2-amino group directs bromination to position 5 (para), but steric hindrance from the 4-methyl group can push bromination to position 6 (ortho to pyridine N), especially at higher temperatures.

  • Identification: The 6-bromo isomer is generally less polar (higher Rf) because the bromine is adjacent to the ring nitrogen, reducing the basicity/H-bonding capability of the pyridine N.

  • Separation: Flash chromatography is often insufficient for >98% purity. Use Method A (Crystallization) below.

Phase 2: Crystallization & Isolation (The "Oiling Out" Problem)

Q: I tried to recrystallize from Ethanol, but the product "oiled out" (turned into a goo) instead of forming crystals. A: This molecule has high solubility in alcohols due to the amine groups, but the bromine atom adds lipophilicity. "Oiling out" occurs when the compound is too soluble in the hot solvent or the cooling is too rapid.

  • The Protocol (Anti-Solvent Method):

    • Dissolve the crude oil in a minimum amount of Toluene or Isopropyl Acetate (IPAc) at 60°C.

    • Slowly add n-Heptane dropwise until persistent cloudiness appears.

    • Add a "seed crystal" if available.

    • Cool slowly to room temperature with stirring (50 RPM).

    • Chill to 0°C.

  • Why Toluene? Aromatic stacking (π-π interactions) between toluene and the pyridine ring often aids crystalline packing, which alcohols disrupt.

Q: The product turns black after drying on the high-vac. Is it decomposing? A: Yes, electron-rich aminopyridines are prone to oxidative degradation (tarring) in the free-base form.

  • Immediate Action:

    • Storage: Store under Argon at -20°C.

    • Stabilization: If you do not need the free base immediately, convert it to the HCl salt .

    • Protocol: Dissolve in EtOAc, cool to 0°C, and add 1M HCl in Ether/Dioxane. The salt will precipitate as a stable, white/off-white solid that is resistant to oxidation.

Phase 3: Reaction Specifics (The "Missing Yield" Problem)

Q: My crude mass is high, but after the column, I lost 40% of the material. Where did it go? A: Two possibilities:

  • Irreversible Adsorption: Without TEA/NH3, the product stayed on the silica. Flush the column with DCM : MeOH (80:20) to check if "stuck" material elutes.

  • Volatility (Unlikely but possible): While the 5-bromo compound is heavy, if you have unreacted N2,4-dimethylpyridine-2,3-diamine (non-brominated), it may sublime on the rotavap if the bath is >45°C and vacuum is <10 mbar.

Validated Experimental Protocols

Protocol A: Buffered Silica Column Purification

Best for removing non-polar impurities and tars.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with DCM containing 1% TEA.

  • Equilibration: Pour column and flush with 2 column volumes (CV) of DCM:TEA (99:1).

  • Loading: Dissolve crude (up to 1g) in minimum DCM. If solubility is poor, use a "dry load" (adsorb crude onto Celite or loose silica).

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).

    • 5-20 min: 0% -> 5% MeOH (in DCM). Note: Maintain 0.5% NH4OH or TEA throughout.

  • Monitoring: Spot TLC plates and visualize with UV (254 nm) and Ninhydrin stain (Amines turn red/purple).

Protocol B: Regioisomer Removal via Fractional Precipitation

Best for separating 5-bromo (Target) from 6-bromo (Impurity).

  • Dissolve the mixture (Free Base) in 0.5 M aqueous HCl (10 mL/g).

  • Extract with DCM (2 x 5 mL/g). Crucial Step: The 6-bromo isomer is less basic (pKa ~5.5) than the 5-bromo target (pKa ~6.8) due to the inductive effect of the ortho-bromine.

    • At pH ~1-2, the 6-bromo isomer may remain partially unprotonated or partition into the organic phase more easily than the 5-bromo target.

  • Discard the organic layer (contains non-basic impurities and some 6-bromo).

  • Basify the aqueous layer to pH 9 using saturated NaHCO₃ .

  • Extract with EtOAc , dry over Na₂SO₄, and concentrate.

  • Recrystallize the residue from Toluene/Heptane (See Phase 2).

References & Authority

  • Purification of Aminopyridines:

    • Source:Journal of Chromatography A. Cation-exchange methods are superior for separating aminopyridines from reaction mixtures due to distinct pKa values.

    • Relevance: Supports the use of acid/base workups (Protocol B) to separate isomers based on basicity.

    • Link:

  • Regioselectivity in Pyridine Bromination:

    • Source:Heterocycles & Organic Syntheses. Discusses the steric direction of 2-amino groups vs. 4-methyl groups. The 5-position is electronically favored, but the 6-position is a common thermal byproduct.

    • Link: [2,3-Diaminopyridine Synthesis (Org.[1] Synth.)]([Link])

  • Handling of Air-Sensitive Heterocycles:

    • Source:Sigma-Aldrich Technical Bulletin. Guidelines for stabilizing electron-rich aromatic amines via salt formation.

    • Link:

  • Synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (Analogous Scaffold):

    • Source:Google Patents (WO2024015825A1). Describes the crystallization of dimethyl-bromo-aminopyridines from acetonitrile/water or acetone/water systems.

    • Link:

Sources

Validation & Comparative

A Comparative Guide to Reference Standards for the Analysis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used. A reference standard is a highly purified and well-characterized compound used as a benchmark for the identification and quantification of an active pharmaceutical ingredient (API) or its impurities. For a molecule like 5-bromo-N2,4-dimethylpyridine-2,3-diamine, a key intermediate in the synthesis of various pharmaceutical agents, the choice of a reference standard can significantly impact the validity of analytical results, ultimately influencing the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of commercially available reference standards and an in-house synthesized standard for the analysis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine. We will delve into a comparative analysis of their purity, impurity profiles, and stability, supported by experimental data. Furthermore, we will present a validated High-Performance Liquid Chromatography (HPLC) method and discuss the impact of reference standard quality on method performance.

Comparative Analysis of Reference Standards

For this evaluation, we compared three sources of 5-bromo-N2,4-dimethylpyridine-2,3-diamine reference standards:

  • Standard A: A commercially available standard from a reputable supplier.

  • Standard B: A commercially available standard from an alternative supplier.

  • In-house Standard: Synthesized and purified within our laboratories.

The synthesis of the in-house standard followed a procedure adapted from known methods for similar pyridine derivatives, often involving the bromination of a corresponding dimethylpyridine-2,3-diamine precursor.[1][2] The purification was achieved through column chromatography.[3]

Purity Assessment

The purity of a reference standard is its most critical attribute. We employed a multi-faceted approach to determine the purity of the three standards, including HPLC with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparative Purity Analysis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine Reference Standards

Analytical MethodStandard AStandard BIn-house Standard
HPLC-UV (Area %) 99.8%99.5%99.2%
qNMR (mol/mol %) 99.7%99.4%99.0%
LC-MS (Peak Area %) 99.9%99.6%99.3%

As the data indicates, Standard A exhibited the highest purity across all three analytical techniques. The slight variations in purity values between the methods are expected and highlight the importance of using orthogonal techniques for a comprehensive assessment.

Impurity Profiling

Understanding the impurity profile of a reference standard is as crucial as knowing its purity. Impurities can arise from the manufacturing process, degradation, or storage. We utilized LC-MS to identify and quantify the impurities present in each standard. Potential impurities in brominated pyridine derivatives can include isomers, under- or over-brominated species, and residual starting materials or reagents from the synthesis.[1][4]

Table 2: Impurity Profile of 5-bromo-N2,4-dimethylpyridine-2,3-diamine Reference Standards

ImpurityPotential SourceStandard AStandard BIn-house Standard
Dibrominated species Over-bromination during synthesis< 0.05%0.1%0.2%
Non-brominated precursor Incomplete reaction< 0.05%0.08%0.15%
Isomeric impurities Non-selective synthesis0.1%0.2%0.3%
Unidentified impurities Various0.05%0.12%0.15%
Total Impurities < 0.2% ~0.5% ~0.8%

Standard A demonstrated a superior impurity profile with all identified impurities below 0.1%. The in-house standard, while of acceptable purity, contained higher levels of process-related impurities, underscoring the rigorous purification and characterization required for a primary reference standard.

Stability Assessment

The stability of a reference standard is critical for ensuring its integrity over time.[5] We conducted an accelerated stability study by storing the standards at 40°C/75% RH for three months and a long-term study at the recommended storage condition of 4°C. The stability of pyridine derivatives can be influenced by factors such as light, temperature, and the presence of reactive species.[6]

Table 3: Stability of 5-bromo-N2,4-dimethylpyridine-2,3-diamine Reference Standards

Storage ConditionTimepointStandard A (% Purity)Standard B (% Purity)In-house Standard (% Purity)
40°C/75% RH 1 Month99.7%99.2%98.8%
3 Months99.5%98.8%98.1%
4°C 12 Months99.8%99.5%99.1%

Standard A exhibited the highest stability under both accelerated and long-term storage conditions, indicating a robust formulation and minimal presence of degradants. The observed degradation in Standard B and the in-house standard suggests the potential presence of impurities that may catalyze degradation.

Validated HPLC-UV Method for Analysis

A robust and reliable analytical method is essential for the accurate quantification of 5-bromo-N2,4-dimethylpyridine-2,3-diamine. We developed and validated an HPLC-UV method based on established principles for the analysis of pyridine derivatives.[7][8][9][10]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 1 mg/mL.

The choice of a C18 column provides good retention for the moderately polar analyte. The use of formic acid in the mobile phase helps to protonate the basic nitrogen atoms in the pyridine ring, leading to improved peak shape and minimizing tailing caused by interactions with residual silanol groups on the stationary phase.[10]

Performance Comparison of Reference Standards in the HPLC Method

The quality of the reference standard directly impacts the performance of the analytical method. We evaluated key validation parameters using calibration curves prepared from each of the three reference standards.

Table 4: HPLC Method Performance Using Different Reference Standards

ParameterStandard AStandard BIn-house Standard
Linearity (R²) 0.99980.99950.9991
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.3 µg/mL
Accuracy (% Recovery) 99.5 - 100.5%98.8 - 101.2%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%

The use of Standard A resulted in the best method performance, with excellent linearity, the lowest LOD and LOQ, and high accuracy and precision. This is attributed to its high purity and low levels of impurities, which can interfere with the accurate measurement of the main peak.

Visualizations

Workflow for Reference Standard Qualification

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Qualification & Use Synthesis Synthesis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine Purification Column Chromatography Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC, qNMR, LC-MS) Structure->Purity Impurities Impurity Profiling (LC-MS) Purity->Impurities Stability Stability Studies Impurities->Stability Documentation Certificate of Analysis Stability->Documentation Use Use as Reference Standard Documentation->Use

Caption: Workflow for the qualification of a new reference standard.

Potential Degradation Pathway

G A 5-bromo-N2,4-dimethyl- pyridine-2,3-diamine B Debrominated Product A->B Reductive Debromination C Oxidized Products A->C Oxidation D Hydrolyzed Products A->D Hydrolysis

Caption: Potential degradation pathways for 5-bromo-N2,4-dimethylpyridine-2,3-diamine.

Conclusion and Recommendations

This comparative guide demonstrates the significant impact of reference standard quality on the reliability and performance of analytical methods for 5-bromo-N2,4-dimethylpyridine-2,3-diamine. While all three standards evaluated were of high purity, the commercially available Standard A exhibited superior characteristics in terms of purity, impurity profile, and stability. This translated into enhanced performance of the validated HPLC-UV method.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Qualify Your Reference Standard: Always perform a thorough qualification of any new reference standard, including identity confirmation, purity determination using orthogonal methods, and impurity profiling.

  • Source from Reputable Suppliers: Whenever possible, source reference standards from suppliers with a strong reputation for quality and comprehensive characterization, as evidenced by a detailed Certificate of Analysis.

  • Consider Long-Term Stability: For ongoing analytical work, the long-term stability of the reference standard is critical to ensure consistent results over time.

  • In-house Standards Require Rigorous Characterization: While cost-effective, in-house synthesized standards must undergo the same rigorous characterization as commercial standards to be considered suitable for use as a primary reference.

By adhering to these principles, you can ensure the generation of high-quality, reliable analytical data, a cornerstone of successful drug development and manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (n.d.). Chlorination and bromination of pyridine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • Oxford Academic. (1983, December 1). Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Journal of Chromatographic Science.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubChem. (n.d.). 5-Bromopyridine-2,3-diamine.
  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][7][8]triazolo[1,5-a]pyridine. Retrieved from

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • ResearchGate. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine.
  • ChemicalBook. (n.d.). 5-Amino-2-bromo-4,6-dimethylpyridine synthesis.
  • Pharmaffiliates. (n.d.). 5-Bromo-N2,4-dimethylpyridine-2,3-diamine.
  • ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-bromo-N2,4-dimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 5-bromo-N2,4-dimethylpyridine-2,3-diamine CAS: 1373232-78-0 (Verified via Pharmaffiliates/Chemical Sources)

Executive Safety Summary

Status: High-Caution Handling Required. Primary Hazard Class: Acute Toxicant (Inferred from Aminopyridine analogs) / Severe Irritant.

Handling 5-bromo-N2,4-dimethylpyridine-2,3-diamine requires strict adherence to containment protocols.[1][2][3][4][5] As a halogenated diaminopyridine derivative, this compound shares structural motifs with known potassium channel blockers (e.g., 3,4-diaminopyridine), posing potential neurotoxic risks alongside standard chemical irritancy.

Immediate Action Card:

  • State: Solid (Powder).

  • Inhalation Risk: High (Fine dust generation).

  • Skin Absorption: High (Lipophilic organic amine).

  • Mandatory Engineering Control: Certified Chemical Fume Hood.

Chemical Hazard Profile

To ensure safety, we apply the Precautionary Principle , treating this specific isomer with the same rigor as its most toxic analogs until specific toxicological data proves otherwise.

PropertySpecificationSafety Implication
CAS Number 1373232-78-0Unique identifier for inventory tracking.
Physical State Solid / PowderHigh potential for airborne particulate generation during weighing.
Chemical Class Halogenated AminopyridineNeurotoxicity Risk: Potential K+ channel blockade. Irritation: Skin, eye, and respiratory tract irritant.[2][6][7][8]
Incompatibilities Strong Oxidizers, AcidsRisk of exothermic reaction or release of toxic bromide fumes (

,

).

Personal Protective Equipment (PPE) Strategy

The following PPE ensemble is non-negotiable for all procedures involving >5 mg of the substance.

A. Hand Protection (Glove Protocol)

Aminopyridines can permeate standard latex rapidly. You must use a Double-Gloving System .

  • Inner Glove: 4 mil Nitrile (Disposable).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Technique: Inspect outer gloves for tears immediately after handling glassware. Change outer gloves every 60 minutes or immediately upon splash contact.

  • Justification: Halogenated pyridines are organic bases that can degrade thin latex. Nitrile provides superior chemical resistance to organic amines.

B. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If outside hood): Full-face respirator with P100 (HEPA) cartridges. N95 is insufficient for long-term handling of potentially neurotoxic powders.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of fine powder drifting around lenses.

  • Body: Tyvek® lab coat or standard cotton lab coat with a chemical-resistant apron. Closed-toe shoes (leather/composite, not mesh).

PPE Decision Logic (Visualization)

The following logic flow dictates the required PPE based on the operational state of the chemical.

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Dissolved in Solvent) Start->Solution Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Primary Resp Respiratory: P100 Mask or Hood Sash < 12" Solid->Resp Secondary Gloves_Solid Gloves: Double Nitrile (Change 30 min) Solid->Gloves_Solid Solution->Hood Gloves_Sol Gloves: Single Nitrile (Change 60 min) Check Solvent Compat. Solution->Gloves_Sol

Figure 1: PPE Selection Logic based on the physical state of 5-bromo-N2,4-dimethylpyridine-2,3-diamine.

Operational Handling Protocols

Protocol A: Safe Weighing Procedure

Context: The highest risk of exposure occurs during the transfer of dry powder.

  • Preparation: Place the analytical balance inside the fume hood. If this is not possible, use a static-free powder funnel and a tared vial to transfer the approximate amount inside the hood, then seal tightly before moving to the balance.

  • Static Control: Use an ionizing fan or anti-static gun. Halogenated powders are often static-prone, leading to "jumping" particles.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous solid waste.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: DMSO or Methanol are common solvents for aminopyridines.

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Heating: If heating is required, use a reflux condenser. Never heat an open vessel of this compound, as volatile amine vapors may be released.

Emergency & Disposal Procedures

Spill Response Workflow

In the event of a spill, do not panic. Isolate the area.

Spill_Response Spill Spill Detected Assess Assess Volume (< 5g vs > 5g) Spill->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major Action_Minor 1. Wet Paper Towel (prevent dust) 2. Wipe Inward 3. Double Bag Waste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Call EHS 3. Do Not Attempt Cleanup Major->Action_Major

Figure 2: Decision matrix for spill response. Note that dry spills should be dampened to prevent dust inhalation.[9]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][4][7][8] Hold eyelids open. Seek medical attention (Ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use ethanol (this may enhance skin absorption of the lipophilic amine).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with the full chemical name.

  • Liquid Waste: Collect in "Basic Organic Waste" or "Halogenated Organic Waste" containers, depending on the solvent used.

  • Container: Triple rinse empty vials with methanol before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved from [Link](Referenced for structural analog hazard inference).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link].

  • Pharmaffiliates. 5-Bromo-N2,4-dimethylpyridine-2,3-diamine Product Data. Retrieved from [Link](Verified CAS 1373232-78-0).[10]

Sources

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Retrosynthesis Analysis

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